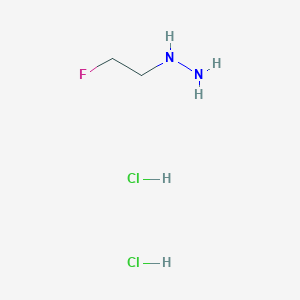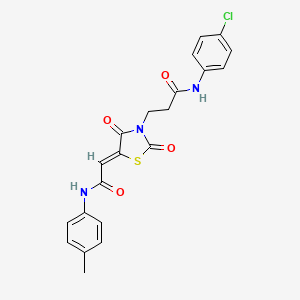
5-chloro-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-chloro-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)thiophene-2-carboxamide” is a versatile material used in scientific research. It belongs to the group of azole heterocycles, specifically thiazoles, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . Thiazoles and their derivatives have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole derivatives like “this compound” is a topic of ongoing research . The synthesis often involves the use of catalytic protodeboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Applications De Recherche Scientifique
Anticancer Activity
5-chloro-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)thiophene-2-carboxamide has been a subject of interest in the development of anticancer agents. A study by Atta and Abdel‐Latif (2021) synthesized thiophene-2-carboxamide derivatives and found that these compounds exhibit good inhibitory activity against four cancer cell lines, especially those products that contain thiazolidinone ring or thiosemicarbazide moiety in their structures (Atta & Abdel‐Latif, 2021). Similarly, Cai et al. (2016) reported the synthesis and evaluation of thiophene-5-carboxamide derivatives for their anticancer activity against various cell lines, with some compounds displaying moderate activity (Cai et al., 2016).
Antimicrobial and Antifungal Applications
Desai, Dodiya, and Shihora (2011) synthesized a series of compounds that were screened for in vitro antibacterial and antifungal activities, showing the potential use of thiophene-2-carboxamide derivatives in microbial inhibition (Desai, Dodiya, & Shihora, 2011).
Anti-Tuberculosis Activity
Marvadi et al. (2020) designed and synthesized a series of thiophene-2-carboxamide derivatives, which were evaluated for antitubercular activity. Several analogs showed promising results as antitubercular agents with lower cytotoxicity profiles, highlighting the potential of these compounds in tuberculosis treatment (Marvadi et al., 2020).
Corrosion Inhibition
Chaitra et al. (2016) investigated thiazole-based pyridine derivatives, including compounds structurally related to thiophene-2-carboxamide, for their effectiveness as corrosion inhibitors for mild steel. These compounds showed promising results, suggesting their potential application in corrosion protection (Chaitra et al., 2016).
Orientations Futures
Thiazole derivatives like “5-chloro-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)thiophene-2-carboxamide” have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing a variety of thiazole derivatives and screening them for different pharmacological activities .
Propriétés
IUPAC Name |
5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S2/c1-9-7-10(3-4-12(9)21-2)11-8-22-16(18-11)19-15(20)13-5-6-14(17)23-13/h3-8H,1-2H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZVWWKGVSOWRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2-methoxyphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2374937.png)
![butyl 4-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamido)benzoate](/img/structure/B2374939.png)
![Methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride](/img/structure/B2374940.png)
![Methyl 2-{[6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]amino}benzoate](/img/structure/B2374942.png)
![2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2374945.png)



![N-1,3-benzodioxol-5-yl-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2374952.png)
